molecular formula C10H20N2 B11755759 8-Methyl-1,8-diazaspiro[5.5]undecane CAS No. 1086395-02-9

8-Methyl-1,8-diazaspiro[5.5]undecane

Cat. No.: B11755759
CAS No.: 1086395-02-9
M. Wt: 168.28 g/mol
InChI Key: REHPHQPZJRELLK-UHFFFAOYSA-N
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Description

8-Methyl-1,8-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework that includes a spiro junction between two nitrogen atoms. This compound is part of a broader class of spirocyclic compounds known for their intriguing conformational and configurational properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1,8-diazaspiro[5.5]undecane typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this method can be complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable approach for large-scale synthesis, given its efficiency in constructing the spirocyclic framework .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1,8-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds .

Biological Activity

8-Methyl-1,8-diazaspiro[5.5]undecane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as diazaspiro compounds. Its structure features a spirocyclic framework with two nitrogen atoms incorporated into the ring system, which can influence its biological interactions.

PropertyValue
Molecular FormulaC10H16N2
Molecular Weight168.25 g/mol
IUPAC NameThis compound
CAS Number1086395-02-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Neurotransmitter Receptors : The compound has shown potential as a modulator of neurotransmitter receptors, including GABA receptors, which are critical in the central nervous system (CNS) for regulating neuronal excitability.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines by activating the endoplasmic reticulum stress response (ERSR). It has shown cytotoxic effects in glioma models.
  • Anticonvulsant Properties : In animal models, the compound demonstrated significant anticonvulsant effects, suggesting potential applications in treating epilepsy.
  • Anti-obesity Effects : The compound has been investigated for its ability to modulate appetite-regulating pathways, potentially serving as an anti-obesity agent through inhibition of neuropeptide Y (NPY) pathways.

Data Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in glioma cells
AnticonvulsantPotent effects in seizure models
Anti-obesityModulates appetite-regulating pathways

1. Cytotoxicity in Cancer Models

A high-throughput screening identified this compound derivatives that activated the ERSR and exhibited cytotoxic effects against glioma cells. This suggests a pathway for developing novel cancer therapeutics based on this compound's structure.

2. Anticonvulsant Screening

In studies assessing anticonvulsant properties, one derivative of this compound showed an effective dose (ED50) of 0.0043 mmol/kg in seizure models, indicating strong potential for new epilepsy treatments.

Comparative Analysis

When compared with related compounds such as 1,9-diazaspiro[5.5]undecane and 2,4-diazaspiro[5.5]undecane, this compound exhibits distinct biological activities likely due to its unique nitrogen positioning and spirocyclic structure.

Properties

CAS No.

1086395-02-9

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

8-methyl-1,8-diazaspiro[5.5]undecane

InChI

InChI=1S/C10H20N2/c1-12-8-4-6-10(9-12)5-2-3-7-11-10/h11H,2-9H2,1H3

InChI Key

REHPHQPZJRELLK-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2(C1)CCCCN2

Origin of Product

United States

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